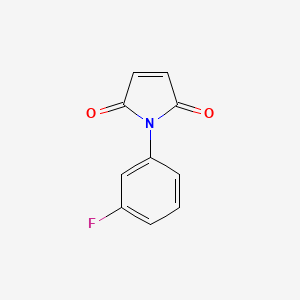

1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione

Description

Contextualization within N-Substituted Maleimide (B117702) Chemistry Research

N-substituted maleimides are a well-established class of compounds in chemical research, primarily recognized for their utility in bioconjugation. nih.gov The maleimide moiety contains an electrophilic double bond that readily undergoes Michael addition reactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins. deakin.edu.au This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it a cornerstone for the site-specific modification of biomolecules. deakin.edu.au

The general synthesis of N-aryl maleimides, such as 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione, typically involves a two-step process. mdpi.comorgsyn.org The first step is the acylation of the corresponding aniline (B41778) (in this case, 3-fluoroaniline) with maleic anhydride (B1165640) to form the N-phenylmaleamic acid intermediate. mdpi.comorgsyn.org Subsequent cyclization, often achieved by heating in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate (B1210297), yields the desired N-aryl maleimide. mdpi.comorgsyn.org

The reactivity of the maleimide is influenced by the nature of the N-substituent. In the case of N-aryl maleimides, the aromatic ring can modulate the electrophilicity of the maleimide double bond. Electron-withdrawing groups on the aryl ring can increase the rate of the initial thiol-Michael addition. rsc.org

Significance of Fluorine Substitution in Aromatic Systems within Chemical Biology and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and chemical biology to enhance a compound's pharmacological profile. nih.govresearchgate.net Fluorine's unique properties, including its small size (van der Waals radius of 1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. researchgate.net

In the context of this compound, the fluorine atom on the phenyl ring can lead to several advantageous effects:

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and biodistribution. nih.gov It can also influence the pKa of nearby functional groups through its strong electron-withdrawing inductive effect. nih.gov

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically susceptible position on the aromatic ring can block oxidative metabolism, thereby increasing the compound's half-life in biological systems. nih.gov

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency. researchgate.net

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with a target protein. researchgate.net

19F NMR and PET Imaging: The stable isotope ¹⁹F is NMR-active, allowing for the use of ¹⁹F NMR spectroscopy in studying drug-target interactions. Furthermore, the radioactive isotope ¹⁸F is a positron emitter used in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. nih.gov N-aryl maleimides with fluorine substituents are therefore valuable as potential prosthetic groups for the development of ¹⁸F-labeled radiotracers. nih.govresearchgate.net

Overview of Research Trajectories for Similar Compounds

Research into N-aryl maleimides with various substituents on the phenyl ring has explored their potential in several areas, providing a framework for understanding the likely research directions for this compound.

Bioconjugation and Antibody-Drug Conjugates (ADCs): A significant area of research focuses on the stability of the thiol-maleimide linkage. While the initial Michael addition is robust, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate. Studies on N-aryl maleimides have shown that the electronic nature of the aryl substituent influences the stability of this linkage. For instance, N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts due to faster hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction. rsc.org

Enzyme Inhibition: N-substituted maleimides have been investigated as inhibitors of various enzymes. Their reactivity towards cysteine residues makes them effective covalent inhibitors of enzymes that have a cysteine in their active site. For example, various N-substituted maleimides have been synthesized and evaluated as inhibitors of monoglyceride lipase (B570770) (MGL) and prostaglandin (B15479496) endoperoxide synthases. researchgate.netchemrxiv.org The substituent on the nitrogen atom plays a crucial role in the selectivity and potency of the inhibition. researchgate.net

Antimicrobial and Antitumor Agents: A number of N-substituted maleimides have demonstrated significant biological activity, including antimicrobial and cytostatic effects. nih.gov Neutral maleimides, in particular, have shown promising antifungal activity. nih.gov The biological activity is often dependent on the nature of the substituent on the maleimide nitrogen. nih.gov

Polymer Chemistry: N-substituted maleimides are also utilized as monomers in the synthesis of thermally stable polymers. researchgate.net The aromatic substituent in N-aryl maleimides can contribute to the thermal stability of the resulting polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRSWAMNOWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226059 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-99-8 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007508998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7508-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 3 Fluorophenyl 1h Pyrrole 2,5 Dione

Established Synthetic Routes to N-Arylpyrrole-2,5-diones

The creation of the N-arylpyrrole-2,5-dione scaffold is typically achieved through well-established chemical transformations. These methods primarily involve the formation of the pyrrole-2,5-dione (maleimide) ring by connecting it to a pre-existing aryl group.

The most common and traditional method for synthesizing N-substituted maleimides is a two-step condensation reaction. tandfonline.com This process begins with the acylation of a primary amine by an anhydride (B1165640), followed by a dehydrative cyclization.

For the synthesis of N-arylpyrrole-2,5-diones, the reaction is typically carried out between maleic anhydride and a substituted aniline (B41778). researchgate.net The first step involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction forms an intermediate N-arylmaleanilic acid. The subsequent and often rate-determining step is the intramolecular cyclization of the maleanilic acid, which occurs via dehydration to form the stable five-membered maleimide (B117702) ring. This dehydration is commonly facilitated by heating, often in the presence of a dehydrating agent such as acetic anhydride or a catalyst. tandfonline.com

Another classical approach to forming the pyrrole (B145914) ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgpharmaguideline.com While broadly applicable for pyrrole synthesis, the specific case of maleimides (which are unsaturated dicarbonyls) typically follows the more direct route from maleic anhydride. researchgate.netorganic-chemistry.org

The synthesis of the target compound, 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione, requires the strategic selection of precursors that introduce the 3-fluorophenyl moiety. The most direct and widely used approach involves utilizing 3-fluoroaniline (B1664137) as the primary amine precursor. This aniline derivative contains the desired fluorinated aromatic ring, which will become the N-substituent of the final maleimide product.

The other essential precursor is maleic anhydride . This cyclic anhydride provides the four-carbon backbone that will form the pyrrole-2,5-dione ring system. The reaction between 3-fluoroaniline and maleic anhydride directly leads to the corresponding N-(3-fluorophenyl)maleanilic acid intermediate, which is then cyclized to yield this compound. The commercial availability and reactivity of these two precursors make this the most efficient and common synthetic design.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and purity while minimizing environmental impact is a central goal in modern synthetic chemistry. The optimization of reaction conditions for the synthesis of this compound involves a careful study of solvents, catalysts, and the application of green chemistry principles.

The choice of solvent can significantly influence the rate and outcome of maleimide synthesis. In the two-step synthesis from maleic anhydride and aniline, the first step (formation of maleanilic acid) is often performed in a non-polar or moderately polar aprotic solvent like diethyl ether. tandfonline.com

For the second step, the dehydrative cyclization, various solvents are employed. Acetic acid is a common choice as it can act as both a solvent and a catalyst for the dehydration. researchgate.net However, traditional methods often require high temperatures and long reaction times. The polarity of the solvent can also play a role in reaction efficiency. Highly polar solvents such as N,N'-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate reactions involving charged intermediates or polar transition states, although their high boiling points can complicate product isolation. vectorlabs.com Computational studies on related thiol-maleimide reactions have shown that solvent choice directly influences the reaction mechanism and kinetics. researchgate.net For the synthesis itself, the selection of a solvent that allows for efficient heat transfer, dissolves the reactants and intermediates, and facilitates easy product workup is crucial for maximizing yield.

| Parameter | Solvent | Effect on Maleimide Synthesis | Reference |

| Cyclization Step | Acetic Acid | Acts as both solvent and weak acid catalyst for dehydration. | researchgate.net |

| Maleanilic Acid Formation | Diethyl Ether | Common aprotic solvent for the initial amine acylation. | tandfonline.com |

| General Consideration | Polar Aprotic (e.g., DMF) | Can accelerate reactions but may complicate product isolation. | vectorlabs.com |

| Green Alternative | Water | Used with specific catalysts (e.g., Iron(III) chloride) for Paal-Knorr type reactions. | organic-chemistry.org |

To overcome the often harsh conditions (e.g., high heat for extended periods) of traditional condensation reactions, various catalytic methods have been developed. These approaches can lower the activation energy of the cyclization step, leading to milder reaction conditions and improved yields.

Acid Catalysis: Weak acids like acetic acid are commonly used. Stronger acid catalysts can also be employed, but they risk promoting side reactions.

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of N-aryl imides. researchgate.netknow-todays-news.com This method involves the in-situ activation of the intermediate carboxylic acid, allowing the amidation and cyclization to proceed under mild conditions. researchgate.netchemrxiv.orgbohrium.com

Metal Catalysis: Various metal catalysts have been explored. For instance, iron(III) chloride has been used to catalyze Paal-Knorr pyrrole condensation in water, presenting a greener alternative. organic-chemistry.org Palladium and ruthenium-based catalysts have also been employed in cyclization reactions to form substituted maleimides from different precursors. organic-chemistry.org

| Catalyst Type | Example | Application in Imide/Pyrrole Synthesis | Key Advantage | Reference |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Atroposelective synthesis of N-aryl phthalimides and maleimides. | Mild reaction conditions, high yields, and enantioselectivity. | researchgate.netresearchgate.netchemrxiv.org |

| Metal Catalyst | Iron(III) chloride | Paal-Knorr condensation of amines and 2,5-dimethoxytetrahydrofuran. | Enables use of water as a solvent, environmentally friendly. | organic-chemistry.org |

| Metal Catalyst | Palladium / Ruthenium | Cocyclization and cross-coupling reactions to form polysubstituted maleimides. | Access to a broad range of complex maleimide derivatives. | organic-chemistry.org |

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net

One significant advancement is the use of microwave irradiation . For the cyclization of N-arylmaleanilic acids, microwave heating can dramatically reduce reaction times from hours to seconds or minutes, often with an increase in yield. tandfonline.com This efficiency minimizes energy consumption and the potential for thermal degradation of products.

Solvent-free reactions represent another key green strategy. Kumar et al. have reported methods for converting maleanilic acids to maleimides by grinding the reactants at room temperature, sometimes with a reagent like dicyclohexylcarbodiimide, completely eliminating the need for a solvent. tandfonline.com While this can introduce challenges in product purification, it significantly reduces the environmental footprint of the synthesis. Furthermore, designing syntheses with high atom economy —maximizing the incorporation of reactant atoms into the final product—is a core principle. The classic two-step synthesis from maleic anhydride and an aniline is inherently atom-economical, with water being the only major byproduct. tandfonline.com

Novel Synthetic Pathways for this compound

The conventional synthesis of N-aryl maleimides, including this compound, typically involves a two-step process: the acylation of the aniline with maleic anhydride to form the corresponding maleamic acid, followed by a cyclodehydration step. mdpi.comtandfonline.comorgsyn.org While effective, this method can require harsh conditions, such as high temperatures and the use of strong dehydrating agents like acetic anhydride with a catalyst. tandfonline.comchemrxiv.org In pursuit of greater efficiency, milder reaction conditions, and molecular diversity, researchers are actively exploring novel synthetic methodologies. These new strategies focus on alternative starting materials and the development of tandem or one-pot reactions that streamline the synthetic process.

Exploration of Alternative Starting Materials

The exploration of non-traditional precursors has opened new avenues for the synthesis of the maleimide core, moving beyond the reliance on maleic anhydride. These alternative starting materials provide versatile platforms for constructing polysubstituted and functionalized maleimides.

One innovative approach involves the palladium-catalyzed C-C bond activation of cyclopropenones . In this strategy, the three-membered ring of the cyclopropenone undergoes a reaction with concomitant carbonylative amination. A notable feature of this method is that the carbon monoxide eliminated from the cyclopropenone is efficiently recaptured within the catalytic cycle to form the final maleimide product. organic-chemistry.org

Another strategy utilizes the intermolecular [2+2+1] ruthenium-catalyzed cocyclization of isocyanates, alkynes, and carbon monoxide . This method allows for the assembly of the maleimide ring from simple, readily available components in a single, highly selective step, producing a variety of polysubstituted maleimides in excellent yields. organic-chemistry.org

Palladium-catalyzed cyclization of alkynes with isocyanides represents a further alternative. In this process, the isocyanide ingeniously serves as both a carbon and a nitrogen source for the construction of the maleimide ring. The reaction proceeds under mild conditions and, following hydrolysis, yields a broad range of valuable maleimide derivatives. organic-chemistry.org

For the synthesis of unsymmetrical 3,4-disubstituted maleimides, 3,4-dihalomaleimides serve as a key starting material. These compounds can undergo palladium-catalyzed cross-coupling reactions with indium organometallics, enabling the selective introduction of various alkyl, aryl, heteroaryl, and alkynyl groups onto the maleimide scaffold. organic-chemistry.org

| Starting Material(s) | General Reaction Type | Potential Advantage for this compound Synthesis |

| Cyclopropenone, 3-Fluoroaniline, CO | Palladium-catalyzed carbonylative amination | Access to substituted maleimides, potential for novel substitution patterns. organic-chemistry.org |

| Alkyne, 3-Fluorophenyl isocyanate, CO | Ruthenium-catalyzed [2+2+1] cocyclization | High selectivity and yields from simple precursors. organic-chemistry.org |

| Alkyne, Isocyanide | Palladium-catalyzed cyclization/hydrolysis | Mild reaction conditions; isocyanide acts as C and N source. organic-chemistry.org |

| 3,4-Dihalomaleimide, 3-Fluorophenylboronic acid | Palladium-catalyzed cross-coupling | Allows for late-stage introduction of the aryl group and other substituents. organic-chemistry.org |

Tandem or One-Pot Synthetic Strategies

Tandem and one-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduction of intermediate isolation steps, and minimization of waste. bohrium.comgoogle.com These strategies are being increasingly applied to the synthesis of complex heterocyclic molecules, including N-substituted maleimides.

Multicomponent reactions (MCRs) are a prominent example of one-pot syntheses, combining three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com A catalyst-free, three-component reaction has been developed for the synthesis of complex amidinomaleimides, starting from azidomaleimides, aldehydes, and secondary amines. acs.org Such modular, high-yielding approaches under mild conditions could be conceptually adapted for the direct synthesis of functionalized N-aryl maleimides.

Tandem reactions, where a sequence of intramolecular transformations occurs following a single initiating event, also offer elegant pathways to complex molecules. For example, tandem aza-Claisen rearrangement and carbocyclization sequences have been used to create various nitrogen-containing cyclic structures, demonstrating the power of cascade reactions in building molecular complexity efficiently. nih.gov While not directly applied to this compound, these principles guide the design of novel, streamlined synthetic routes.

| Strategy | Description | Key Features |

| Traditional Two-Step | 1. Reaction of maleic anhydride and 3-fluoroaniline to form N-(3-fluorophenyl)maleamic acid. 2. Isolation and subsequent cyclodehydration. mdpi.comtandfonline.com | Requires isolation of intermediate; often involves harsh dehydrating conditions. chemrxiv.org |

| One-Pot Synthesis | Maleic anhydride and 3-fluoroaniline are reacted, and the resulting maleamic acid is cyclized in situ without isolation by adding a dehydrating agent/catalyst. google.com | Increased efficiency; reduced waste and purification steps. google.com |

| Multicomponent Reaction (MCR) | A convergent reaction where three or more starting materials react to form a product in a single step. bohrium.comresearchgate.net | High atom economy; rapid construction of complex molecules from simple precursors. |

| Tandem Reaction | A single starting material undergoes a cascade of reactions to form the final product. nih.gov | High synthetic efficiency; formation of multiple bonds in one sequence. |

Chemical Reactivity and Mechanistic Investigations of 1 3 Fluorophenyl 1h Pyrrole 2,5 Dione

Reactivity Profiling of the Pyrrole-2,5-dione Core

The pyrrole-2,5-dione ring system is characterized by a carbon-carbon double bond that is flanked by two electron-withdrawing carbonyl groups. This arrangement significantly lowers the electron density of the double bond, making it a potent electrophile and a key reactive site for various nucleophilic and cycloaddition reactions.

Electrophilic Nature of the Carbon-Carbon Double Bond

The pronounced electrophilicity of the carbon-carbon double bond in N-substituted maleimides like 1-(3-fluorophenyl)-1H-pyrrole-2,5-dione is the cornerstone of their reactivity. The two adjacent carbonyl groups exert a strong inductive and resonance effect, withdrawing electron density from the double bond. This polarization creates a partial positive charge on the carbon atoms of the double bond, making them highly susceptible to attack by nucleophiles. This inherent electronic deficiency is a primary driver for the participation of maleimides in a wide array of chemical reactions. The reactivity of the maleimide (B117702) core is central to its utility in various synthetic applications, from polymer chemistry to bioconjugation.

Nucleophilic Addition Reactions (e.g., Michael Additions)

One of the most characteristic reactions of the maleimide core is the Michael addition, a conjugate addition of a nucleophile to the electron-poor carbon-carbon double bond. nih.gov A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in this reaction. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its reactivity. nih.gov

A notable example of a Michael-type addition involves the organocatalytic enantioselective reaction of aminomaleimides with nitroolefins. In one study, a derivative of the target compound, (S)-3-(1-(3-Fluorophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione, was synthesized, showcasing the ability of the maleimide core to act as a Michael acceptor even when part of a more complex molecular framework.

Diels-Alder Cycloaddition Reactions

The electron-deficient double bond of the pyrrole-2,5-dione core makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted interaction of the maleimide's π system with a conjugated diene to form a six-membered ring. biorxiv.org The reaction is highly stereospecific and is a powerful tool for the construction of complex cyclic systems.

N-substituted maleimides, including this compound, readily react with a variety of dienes such as furan (B31954), cyclopentadiene, and butadiene. nih.govmdpi.commdpi.com The reaction with furan derivatives is particularly interesting as it is often thermally reversible, allowing for the formation and cleavage of the Diels-Alder adduct by controlling the temperature. mdpi.comrsc.org This reversibility has been exploited in the development of self-healing materials and dynamic covalent networks. mdpi.com

The rate and thermodynamics of the Diels-Alder reaction are influenced by the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. biorxiv.org While specific thermodynamic data for the Diels-Alder reaction of this compound is not extensively documented, studies on similar systems provide valuable insights. For instance, the activation energy for the forward Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides has been reported to be in the range of 43 ± 7 kJ/mol. nih.gov

Influence of the 3-Fluorophenyl Substituent on Reactivity

The 3-fluorophenyl group attached to the nitrogen atom of the pyrrole-2,5-dione ring plays a crucial role in modulating the reactivity of the maleimide core through both electronic and steric effects.

Electronic Effects on Reaction Kinetics and Thermodynamics

The fluorine atom at the meta position of the phenyl ring is strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I). This effect is transmitted through the aromatic ring to the nitrogen atom and subsequently to the maleimide core. The increased electron-withdrawing nature of the N-substituent further enhances the electrophilicity of the carbon-carbon double bond, making it more reactive towards nucleophiles and in Diels-Alder reactions.

The influence of substituents on the reactivity of N-arylmaleimides can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). nih.gov For reactions involving nucleophilic attack on the maleimide double bond, a positive ρ (rho) value is expected, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.govmdpi.com While a specific Hammett plot for this compound is not available, data for para-substituted N-phenylmaleimides in 1,3-dipolar cycloaddition reactions show a small positive ρ value, suggesting a modest electronic influence of the substituent on the reaction rate. colab.ws The meta-position of the fluorine atom in the target compound means its electronic influence is primarily inductive, which is expected to increase the reaction rates in both Michael additions and Diels-Alder reactions compared to the unsubstituted N-phenylmaleimide.

Steric Hindrance Considerations in Reactivity

Steric hindrance from the N-substituent can also play a role in the reactivity of the maleimide core, although it is generally considered to be less significant than electronic effects for substituents on the phenyl ring. The 3-fluorophenyl group is not particularly bulky, and its meta-positioning means it is unlikely to cause significant steric shielding of the maleimide double bond. Therefore, the approach of nucleophiles or dienes to the reactive site is not expected to be substantially impeded.

However, in certain contexts, such as reactions involving very bulky nucleophiles or dienes, or in the solid state where crystal packing forces are at play, even minor steric differences can influence reaction outcomes. The dihedral angle between the phenyl ring and the maleimide ring can affect the degree of conjugation and, consequently, the reactivity. In related N-arylmaleimides, this angle can vary depending on the substitution pattern, which in turn can have subtle effects on the electronic communication between the aryl group and the maleimide core.

Mechanistic Elucidation of Key Transformations

The elucidation of reaction mechanisms for this compound involves a combination of advanced analytical techniques. These methods allow researchers to observe intermediates, track atomic and molecular pathways, and quantify the energetics of a reaction. Key transformations often investigated include Michael additions, cycloadditions, and polymerization reactions. kpi.uamdpi.com

Spectroscopic and spectrometric techniques are indispensable tools for monitoring the progress of chemical reactions involving this compound in real-time. They provide detailed structural information on reactants, intermediates, and products. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is highly effective for tracking the consumption of the maleimide reactant. The two protons on the carbon-carbon double bond of the pyrrole-2,5-dione ring produce a characteristic singlet peak in the ¹H NMR spectrum. mdpi.comresearchgate.net The disappearance of this signal is a direct indication that the maleimide has reacted. mdpi.comresearchgate.net For instance, in reactions with thiols, the vinylic singlet at approximately 6.9 ppm vanishes as the Michael addition proceeds. mdpi.comresearchgate.net Concurrently, new signals corresponding to the protons of the newly formed succinimide (B58015) thioether product appear. nih.gov Both ¹H and ¹³C NMR are also used to confirm the final structure of the products. mdpi.comacgpubs.org

Mass Spectrometry (MS) is another powerful technique used to identify products and intermediates by providing precise mass-to-charge (m/z) ratio information. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures, allowing for the separation of components before mass analysis. mdpi.commdpi.com This is crucial for detecting transient intermediates and confirming the molecular weight of the final adducts, such as the thio-succinamic acids that can result from the hydrolysis of an initial thio-succinimide conjugate. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy can be used to monitor changes in functional groups during a reaction. Key vibrational bands for this compound include the C=O stretching of the imide group and the C=C stretching of the alkene within the ring. The progress of an addition reaction across the double bond can be followed by observing the disappearance of the C=C absorption band. kpi.ua

| Technique | Key Signal for this compound | Observation During Reaction | Reference |

| ¹H NMR | Vinylic protons singlet (~6.9 ppm) | Disappearance indicates consumption of the maleimide double bond. | mdpi.comresearchgate.net |

| ¹³C NMR | Alkene carbon signals (~134 ppm) | Disappearance and appearance of new aliphatic carbon signals. | mdpi.comacgpubs.org |

| Mass Spec (MS) | Molecular ion peak (e.g., [M+H]⁺) | Detection of product and intermediate peaks at expected m/z values. | mdpi.comresearchgate.net |

| IR Spectroscopy | C=C stretch (~1590 cm⁻¹) | Disappearance of the alkene stretch. | kpi.ua |

Isotopic labeling is a definitive method for tracing the pathway of atoms and functional groups through a chemical reaction, providing unambiguous evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com By replacing an atom in the this compound molecule with one of its heavier isotopes, its fate can be tracked in the final product.

Given the structure of the target compound, several isotopic labeling strategies are feasible:

Fluorine-18 (B77423) (¹⁸F) Labeling : The presence of a fluorine atom allows for the synthesis of [¹⁸F]-1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione. nih.govnih.gov This radiolabeling enables the use of Positron Emission Tomography (PET) to track the molecule in complex biological systems, which is invaluable for studying its behavior in bioconjugation applications. nih.govresearchgate.net The synthesis of the ¹⁸F-labeled analog itself serves as a tracer for its chemical transformations. researchgate.net

Carbon-13 (¹³C) Labeling : Specific carbon atoms within the pyrrole-2,5-dione ring or the phenyl ring can be replaced with ¹³C. Analysis of the products using ¹³C NMR or Mass Spectrometry can reveal how the molecular skeleton rearranges during the reaction, helping to distinguish between different mechanistic pathways, such as cycloaddition versus ring-opening reactions.

Deuterium (B1214612) (²H) Labeling : Replacing the vinylic hydrogens with deuterium can provide insights into proton transfer steps. Solvent kinetic isotope effects, determined by running the reaction in deuterated solvents (e.g., D₂O), can help elucidate whether a proton transfer is involved in the rate-determining step of the reaction. acs.org

| Labeling Strategy | Isotope | Information Gained | Reference |

| Phenyl Ring Labeling | ¹⁸F | Tracing molecule distribution and fate in bioconjugation via PET. | nih.govresearchgate.net |

| Pyrrole (B145914) Ring Labeling | ¹³C | Elucidation of skeletal rearrangements and reaction pathways. | numberanalytics.com |

| Vinylic Position Labeling | ²H | Probing the role of proton transfer in the reaction mechanism. | acs.org |

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that control reaction speed and the nature of the transition state. acs.orgudel.edu For this compound, kinetic analysis is crucial for optimizing reaction conditions and understanding its reactivity profile, particularly in time-sensitive applications like radiolabeling. mdpi.com

Reaction rates are typically determined by monitoring the change in concentration of a reactant or product over time using spectroscopic methods. kpi.ua For example, UV-Vis spectroscopy can be used if the reactant or product has a distinct chromophore. More commonly, real-time ¹H NMR or LC-MS is employed to track concentration changes. mdpi.comnih.gov

The rate of reactions involving N-aryl maleimides is significantly influenced by several factors:

Nucleophile Reactivity : In Michael additions, the nucleophilicity of the reacting species is critical. For thiol additions, the rate is dependent on the thiol's pKa; more acidic thiols are more reactive in their thiolate form. acs.orgudel.edu

Electronic Effects of N-Aryl Substituent : The electronic nature of the substituent on the phenyl ring modulates the electrophilicity of the maleimide double bond. The electron-withdrawing nature of the fluorine atom at the meta-position in this compound increases the double bond's electrophilicity, generally leading to faster reaction rates compared to unsubstituted N-phenylmaleimide. nih.gov Studies have shown that N-aryl maleimides react significantly faster than N-alkyl maleimides. mdpi.com

pH and Solvent : The pH of the reaction medium can dramatically affect the rate, especially when the nucleophile's reactivity is pH-dependent, as with thiols. nih.gov The solvent can also influence rates by stabilizing or destabilizing reactants and transition states.

Kinetic data from model studies, such as the reaction with glutathione, can be used to predict the behavior of these compounds in more complex environments. udel.edu

| N-Substituent on Maleimide | Reactant | Half-life of Conversion (h) | Extent of Conversion (%) | Reference |

| N-phenyl | 4-mercaptophenylacetic acid | 3.1 | 89.5 | udel.edu |

| N-ethyl | 4-mercaptophenylacetic acid | 18 | 12.3 | udel.edu |

| N-phenyl (general) | Thiolates | ~2.5 times faster than N-alkyl derivatives | High | mdpi.com |

This data illustrates that N-aryl substitution, as in this compound, leads to significantly faster thiol-exchange kinetics compared to N-alkyl maleimides. udel.edu

Computational Chemistry and Theoretical Studies of 1 3 Fluorophenyl 1h Pyrrole 2,5 Dione

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the precise calculation of these features for 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to determine its optimized geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov

Calculations on analogous N-aryl maleimides, such as N-phenylmaleimide, have shown that the dihedral angle between the phenyl ring and the maleimide (B117702) ring is a critical parameter influencing the molecule's properties. nih.gov For this compound, this angle is expected to be significant, impacting the extent of π-conjugation between the two ring systems. The fluorine atom at the meta position of the phenyl ring, being electron-withdrawing, influences the electron distribution across the entire molecule.

Table 1: Calculated Geometrical Parameters for N-Aryl Maleimides (Illustrative) This table presents typical bond lengths and angles for N-aryl maleimides based on DFT calculations on similar structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (Maleimide) | ~1.22 Å |

| C=C (Maleimide) | ~1.35 Å | |

| N-C (Pyrrole) | ~1.40 Å | |

| C-F (Phenyl) | ~1.35 Å | |

| Bond Angle | C-N-C (Pyrrole) | ~112° |

| O=C-C | ~127° |

Source: Illustrative data based on findings for related N-aryl maleimides. nih.gov

This compound can exist in different spatial arrangements, or conformations, due to the rotation around the N-C bond connecting the phenyl and pyrrole (B145914) rings. Conformer analysis is performed to identify the most stable conformations by calculating their relative energies. The structure with the lowest energy is the most likely to be observed experimentally.

Energy minimization calculations, typically part of the DFT optimization process, find the geometry at which the net interatomic forces are zero, representing a stable state of the molecule. For N-aryl maleimides, the planarity between the rings is often a point of interest, with non-planar structures generally being more stable due to the mitigation of steric hindrance. researchgate.net The dihedral angle in the most stable conformer of this compound would be a key outcome of such an analysis.

Reactivity Prediction and Mechanistic Simulation

Computational chemistry is instrumental in predicting how this compound will behave in chemical reactions and in elucidating the step-by-step mechanisms of these transformations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is generally expected to be located on the phenyl ring, while the LUMO is typically centered on the electron-deficient maleimide ring, particularly the C=C double bond. nih.govresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. derpharmachemica.com The electron-withdrawing fluorine atom on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity profile compared to unsubstituted N-phenylmaleimide.

Table 2: Illustrative Frontier Molecular Orbital Energies for N-Aryl Maleimides This table provides example energy values based on calculations for similar compounds. Actual values for this compound would need to be specifically calculated.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-Phenylmaleimide | -7.0 | -1.5 | 5.5 |

| N-(4-Nitrophenyl)maleimide | -7.5 | -2.0 | 5.5 |

Source: Conceptual data based on trends observed in computational studies of N-substituted maleimides. nih.govderpharmachemica.com

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. DFT calculations are widely used to locate and analyze transition states.

For this compound, reactions of interest include Diels-Alder cycloadditions and Michael additions across the maleimide double bond. wikipedia.orgresearchgate.net Computational studies can model the approach of a reactant, map the potential energy surface, and identify the transition state structure. For example, in a thiol-maleimide conjugation reaction, calculations can elucidate the mechanism of the initial Michael addition and any subsequent rearrangement or hydrolysis reactions. nih.govnih.gov The presence of the fluorophenyl group can influence the stability of the transition state and thus the kinetics of the reaction.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, solvent effects, and the binding of a molecule to a biological target.

Prediction of Spectroscopic Signatures for Mechanistic Analysis

The prediction of spectroscopic signatures through computational methods is a cornerstone of mechanistic analysis. By simulating spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), researchers can correlate theoretical data with experimental findings to elucidate molecular structures and electronic properties.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the NMR and IR spectra of organic molecules. These methods can provide valuable information about the chemical environment of atoms and the vibrational modes of bonds within the molecule.

For this compound, geometry optimization is the first step, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p). researchgate.netijcce.ac.ir Following optimization, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide predicted ¹H and ¹³C NMR spectra. Studies on related N-aryl maleimides have utilized similar high-level calculations to interpret complex NMR data, including for those with halogen substituents. researchgate.net

Similarly, theoretical IR spectra are obtained by calculating the vibrational frequencies of the optimized structure. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational frequencies are often scaled by a factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov For instance, the characteristic C=O stretching frequencies of the dione (B5365651) moiety and the C-F stretching of the fluorophenyl group are key features in the predicted IR spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Pyrrole) | ~6.90 | - |

| H (Phenyl, ortho to F) | ~7.20 - 7.30 | - |

| H (Phenyl, para to F) | ~7.40 - 7.50 | - |

| H (Phenyl, meta to F) | ~7.00 - 7.10 | - |

| C=O (Pyrrole) | - | ~168 |

| C=C (Pyrrole) | - | ~135 |

| C-F (Phenyl) | - | ~162 (JC-F ≈ 245 Hz) |

| C (Phenyl, ipso) | - | ~132 |

Note: These are illustrative values based on theoretical predictions for analogous compounds and may vary from experimental results.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=O Stretch (Asymmetric) | ~1780 |

| C=O Stretch (Symmetric) | ~1710 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | ~1390 |

| C-F Stretch | ~1250 |

Note: These are illustrative values based on theoretical predictions for analogous compounds and may vary from experimental results.

The simulation of UV-Vis spectra provides insight into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method for predicting the excitation energies and oscillator strengths that correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

For molecules like this compound, the electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions, which are generally more intense, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, often within the aromatic phenyl ring and the pyrrole-2,5-dione system. The n → π* transitions are usually weaker and involve the excitation of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital.

Research on similar maleimide derivatives has shown that semi-empirical methods, such as AM1 with ZINDO for the excited state calculations, can also provide reliable predictions of absorption and emission spectra, sometimes outperforming more computationally expensive methods for specific classes of compounds. nih.govresearchgate.net The predicted λ_max values are crucial for understanding the photophysical properties of the compound and for interpreting experimental spectroscopic data.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~250 - 280 | High |

| n → π | ~320 - 350 | Low |

Note: These are illustrative values based on theoretical predictions for analogous compounds and may vary from experimental results.

Biological Activity and Mechanistic Investigations of 1 3 Fluorophenyl 1h Pyrrole 2,5 Dione

General Principles of Maleimide-Based Biological Activity Mechanisms

The biological activities of maleimide (B117702) derivatives are predominantly governed by the chemical properties of the maleimide group, a reactive α,β-unsaturated imide. This reactivity allows for specific interactions with biological macromolecules, leading to a range of cellular effects.

Covalent Modification of Biomolecules via Michael Addition

The cornerstone of the maleimide mechanism of action is the Michael addition reaction. The double bond within the maleimide ring is electron-deficient due to the two adjacent carbonyl groups, making it an excellent Michael acceptor. This allows it to react readily with nucleophiles, most notably the thiol groups of cysteine residues in proteins. nih.govmdpi.com This "click" reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5–7.5), forming a stable covalent thioether bond. researchgate.netresearchgate.net This covalent modification of proteins can lead to the inhibition of their function, disruption of protein-protein interactions, or the formation of antibody-drug conjugates (ADCs) for targeted therapies. lindushealth.comtandfonline.comnih.gov The irreversible nature of this bond, under many physiological conditions, is a key feature of maleimide-based inhibitors and bioconjugation agents. ucl.ac.benih.gov However, the stability of the resulting thiosuccinimide adduct can be influenced by the substituent on the maleimide nitrogen and can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione. nih.govudel.edu

Interaction with Cysteine Residues in Proteins

The high reactivity of maleimides is particularly specific towards the thiol (sulfhydryl) group of cysteine residues in proteins. iaea.org At a physiological pH of around 7, the thiolate anion (S-), which is a potent nucleophile, is present in sufficient concentration to rapidly react with the maleimide ring. This reaction is approximately 1,000 times faster than the reaction with the ε-amino group of lysine. researchgate.netresearchgate.net This selectivity allows maleimides to be used as probes for accessible cysteine residues, which are often found in the active sites of enzymes or at critical positions for protein structure and function. medchemexpress.comnih.gov By covalently modifying these cysteine residues, maleimides can act as irreversible inhibitors of various enzymes, including proteases, kinases, and deubiquitinating enzymes (DUBs). lindushealth.commedchemexpress.comnih.govdrugtargetreview.com The modification can block substrate access to the active site, alter the protein's conformation, or interfere with its interaction with other molecules.

In Vitro Mechanistic Studies

While the general mechanisms of maleimide activity are well-established, specific in vitro studies on 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione are not extensively documented in publicly available literature. However, research on closely related N-aryl maleimides provides valuable insights into its potential biological activities.

Target Identification and Engagement Studies

Specific protein targets for this compound have not been definitively identified in the searched literature. However, studies on analogous compounds suggest potential targets. A study on a series of N-substituted maleimides identified monoglyceride lipase (B570770) (MGL) as a target. ucl.ac.benih.gov In this study, several N-(halogenophenyl)maleimides demonstrated inhibitory activity against MGL. For instance, N-(4-fluorophenyl)maleimide and N-(3-iodophenyl)maleimide were found to be inhibitors of this enzyme. ucl.ac.be This suggests that this compound may also engage with MGL or other enzymes possessing reactive cysteine residues in their active sites. Another study on N-phenylmaleimide derivatives pointed towards the activation of the enzyme myeloperoxidase (MPO). nih.govresearchgate.net

Table 1: Potential Protein Targets of N-Aryl Maleimides

| Compound | Potential Target | Finding |

|---|---|---|

| This compound | Data not available in searched literature | - |

| N-(4-Fluorophenyl)maleimide | Monoglyceride Lipase (MGL) | Inhibits MGL with an IC50 of 5.18 µM. ucl.ac.be |

| N-(3-Iodophenyl)maleimide | Monoglyceride Lipase (MGL) | Inhibits MGL with an IC50 of 2.24 µM. ucl.ac.be |

Modulation of Cellular Pathways

The specific cellular pathways modulated by this compound have not been elucidated in the reviewed literature. Generally, maleimide derivatives can impact numerous cellular pathways by inhibiting key enzymes. lindushealth.com For example, inhibition of kinases can affect signaling pathways involved in cell proliferation and survival. lindushealth.comnih.gov Inhibition of deubiquitinating enzymes can alter protein degradation and signaling cascades. medchemexpress.comdrugtargetreview.com The potential inhibition of MGL by fluorophenyl-substituted maleimides could affect the endocannabinoid signaling pathway, which is involved in various physiological processes. ucl.ac.benih.gov

Table 2: Potential Cellular Pathway Modulation by N-Aryl Maleimides

| Compound | Potential Pathway Affected | Implied Consequence |

|---|---|---|

| This compound | Data not available in searched literature | - |

| N-(Halogenophenyl)maleimides | Endocannabinoid Signaling | Alteration of physiological processes regulated by endocannabinoids. ucl.ac.benih.gov |

| General Maleimide Derivatives | Kinase Signaling Pathways | Interference with cell proliferation, survival, and other regulated processes. lindushealth.comnih.gov |

Enzyme Inhibition Kinetics and Mechanisms

Detailed enzyme inhibition kinetic studies, including the determination of inhibition constants (Ki) and the specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), are not available for this compound in the searched literature. For the related N-substituted maleimides that inhibit monoglyceride lipase, rapid dilution experiments indicated that they act as irreversible inhibitors, which is consistent with the covalent Michael addition mechanism. ucl.ac.benih.gov The rate of this irreversible inhibition and its kinetic parameters would depend on the specific enzyme and the structure of the maleimide derivative. udel.edu The general principles of enzyme inhibition kinetics help to characterize the potency and mechanism of inhibitors. youtube.comacs.org

Table 3: Enzyme Inhibition Data for Related N-Aryl Maleimides

| Compound | Enzyme | Inhibition Type | IC50 | Kinetic Parameters (Ki, k_inact/Ki) |

|---|---|---|---|---|

| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| N-(4-Fluorophenyl)maleimide | Monoglyceride Lipase (MGL) | Irreversible | 5.18 µM ucl.ac.be | Data not available in searched literature |

| N-(3-Iodophenyl)maleimide | Monoglyceride Lipase (MGL) | Irreversible | 2.24 µM ucl.ac.be | Data not available in searched literature |

Protein Binding Assays and Characterization of Adducts

The biological activity of this compound is intrinsically linked to its ability to form covalent bonds with proteins. The maleimide group is a highly reactive electrophile that readily participates in Michael addition reactions, particularly with the thiol groups of cysteine residues. nih.govaxispharm.com This reactivity is the foundation for its use as a bioconjugation agent to link molecules to proteins. kinampark.com

The reaction between the maleimide moiety and a protein's cysteine residue forms a stable thiosuccinimide adduct. axispharm.com The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction rate with thiols is approximately 1,000 times faster than with amines. axispharm.comthermofisher.com This specificity allows for targeted modification of cysteine residues on a protein's surface. thermofisher.com

Studies on N-aryl maleimides have demonstrated that they form exceptionally stable conjugates with antibodies. kinampark.com The adducts formed from N-aryl maleimides, such as the fluorophenyl derivative, exhibit significantly less deconjugation over time compared to those formed from N-alkyl maleimides. kinampark.com This increased stability is crucial for applications like antibody-drug conjugates (ADCs), where premature release of a payload can lead to off-target effects. kinampark.com

Characterization of the resulting adducts has revealed further chemical transformations. Following the initial Michael addition, the thiosuccinimide ring can undergo hydrolysis, resulting in a mixture of two regio-isomeric thio-succinamic acid products. mdpi.com For some N-aryl maleimides, this ring-opening hydrolysis can occur almost instantaneously upon formation of the initial adduct. mdpi.com Furthermore, when the conjugation occurs at an N-terminal cysteine with a free amino group, the succinimidyl thioether can undergo a rearrangement to form a six-membered thiazine (B8601807) structure, a side reaction that is influenced by pH. nih.gov

The table below summarizes the key reactions involved in the formation of protein adducts with this compound.

| Reaction Type | Reactants | Product | Conditions | Significance |

| Michael Addition | Maleimide, Cysteine Thiol | Thiosuccinimide Adduct | pH 6.5 - 7.5 | Forms the primary covalent bond with the protein. axispharm.comthermofisher.com |

| Hydrolysis | Thiosuccinimide Adduct, Water | Thio-succinamic Acids (Regio-isomers) | Aqueous Buffer | Increases stability by preventing the reversible retro-Michael reaction. kinampark.commdpi.com |

| Rearrangement | N-terminal Cys-Maleimide Adduct | Thiazine Derivative | Neutral to Basic pH | An important side reaction to consider during adduct characterization. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The biological activity of this compound is not solely dependent on the maleimide core but is significantly modulated by the nature and position of the substituent on the N-phenyl ring.

Positional Isomerism Effects of Fluorine (e.g., 2-Fluoro vs. 3-Fluoro vs. 4-Fluoro)

The position of the fluorine atom on the phenyl ring is a critical determinant of biological activity. In related heterocyclic compounds, the position of a halogen substituent has been shown to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hkpolyu.edu.hk For instance, studies on fluorophenyl-containing inhibitors demonstrated that the presence of a halogen, regardless of its position on the fluorophenyl moiety, was crucial for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Influence of Substituent Nature on Bio-conjugation Potential

The nature of the substituent on the N-phenyl ring directly influences the bio-conjugation potential by altering the electronic properties of the maleimide. Fluorine is a strongly electron-withdrawing group, which increases the electrophilicity of the maleimide's carbon-carbon double bond. This heightened electrophilicity enhances the rate of the Michael addition reaction with nucleophilic thiol groups. vcu.edu

Research on various N-substituted maleimides has confirmed that electron-withdrawing groups increase the rate of reaction. vcu.edu A comparative study of N-aryl maleimides with different para-substituents (such as -H, -OMe, -CF3) showed a clear correlation between the electron-withdrawing strength of the substituent and the reactivity towards thiols. mdpi.com This electronic effect stabilizes the transition state of the Michael addition, accelerating the conjugation process. Therefore, the 3-fluoro substituent in this compound is expected to make it a more potent and efficient bioconjugation agent compared to the unsubstituted N-phenylmaleimide.

The table below illustrates the expected effect of different substituents on the reactivity of N-phenylmaleimides.

| Substituent at para-position | Electronic Effect | Expected Reactivity towards Thiols |

| -OCH₃ | Electron-Donating | Decreased |

| -H | Neutral (Reference) | Baseline |

| -F | Electron-Withdrawing (Inductive) | Increased |

| -CF₃ | Strongly Electron-Withdrawing | Strongly Increased |

Stereochemical Considerations in Biological Interactions

Stereochemistry is a crucial factor in biological interactions, often dictating the efficacy of a drug or probe. mdpi.com The Michael addition of a cysteine thiol to the double bond of this compound creates a new chiral center on the succinimide (B58015) ring. This reaction is often highly stereospecific and regiospecific. nih.gov

The resulting stereoisomers (enantiomers) of the protein-adduct can have different biological fates and activities. Studies on other chiral compounds have shown that biological systems, such as cellular uptake transporters and enzyme active sites, can be highly stereoselective. mdpi.com For example, research on acivicin (B1666538) isomers revealed that only those with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that uptake is mediated by a stereoselective transport system. mdpi.com

Therefore, it is plausible that one enantiomer of the this compound-cysteine adduct may bind more effectively to a secondary biological target or be metabolized differently than the other. Any subsequent biological effect of the adduct, beyond the initial covalent modification, could be highly dependent on the stereochemistry of this newly formed chiral center.

Computational Approaches in Biological Activity Prediction and Mechanistic Elucidation

Computational methods, particularly molecular docking, are powerful tools for predicting the biological targets of small molecules and understanding the molecular basis of their activity.

Molecular Docking Studies with Biological Targets

Molecular docking simulations can predict the binding orientation and affinity of this compound with various protein targets. Such studies have been successfully applied to similar 1H-pyrrole-2,5-dione derivatives to identify potential interactions within the active sites of enzymes like tyrosine kinases and cyclooxygenase (COX). nih.govresearchgate.net

For example, docking studies of 4-amino-3-chloro-1H-pyrrole-2,5-diones into the ATP-binding domains of EGFR and VEGFR2 revealed the potential to form stable complexes, suggesting a mechanism for their antitumor activity. nih.gov Similarly, a 1H-pyrrole-2,5-dione derivative was docked into the active site of COX-2 to explain its inhibitory activity. researchgate.net

A hypothetical docking study of this compound into a kinase ATP-binding site would likely show key interactions. The fluorophenyl group could engage in hydrophobic or halogen-bonding interactions within the pocket, while the dione (B5365651) carbonyls could act as hydrogen bond acceptors. These predicted binding modes provide a structural hypothesis for the compound's biological activity that can be tested experimentally. Such computational insights are invaluable for rational drug design and for prioritizing compounds for further biological evaluation. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

For instance, 3D-QSAR studies on a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which also contain a pyrrole (B145914) ring, have been conducted to elucidate their inhibitory activity against Histone Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. These studies typically involve aligning the compounds and calculating various molecular field descriptors (e.g., steric and electrostatic fields in CoMFA, or similarity indices in CoMSIA) to correlate them with biological activity, such as the half-maximal inhibitory concentration (IC50).

The resulting models, often visualized as contour maps, highlight regions where modifications to the molecule would likely enhance or diminish its biological activity. For example, a QSAR model might indicate that bulky substituents are favored in one region, while electronegative groups are preferred in another. In the case of this compound, a QSAR study would analyze the impact of the 3-fluoro substituent on the phenyl ring in comparison to other substituted analogues. The fluorine atom's high electronegativity and relatively small size can influence the molecule's electronic distribution, dipole moment, and ability to form hydrogen bonds, all of which can be critical for its interaction with a biological target.

To illustrate the type of data generated in a QSAR study, the following table presents hypothetical results based on the analysis of related pyrrole derivatives.

| Descriptor | Contribution to Activity | Favorable Substitution |

| Steric Field | Positive in para-position | Bulky groups |

| Electrostatic Field | Negative in meta-position | Electron-withdrawing groups |

| Hydrophobic Field | Positive on the phenyl ring | Lipophilic substituents |

| Hydrogen Bond Donor | Negative near the carbonyls | Avoid donor groups |

| Hydrogen Bond Acceptor | Positive near the carbonyls | Acceptor groups enhance binding |

This table is illustrative and represents the type of output from a QSAR study; the data does not correspond to this compound itself but is based on general findings for similar classes of compounds.

Such models provide valuable mechanistic insights by predicting the mode of action and guiding the design of new, more potent analogues.

Ligand-Protein Interaction Simulations

To further understand the mechanism of action at an atomic level, ligand-protein interaction simulations, such as molecular docking and molecular dynamics (MD), are employed. These computational methods predict the binding pose and affinity of a small molecule (the ligand) within the active site of a target protein.

For a compound like this compound, the maleimide moiety is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. Molecular docking simulations could be used to identify potential protein targets and predict the most favorable binding orientation. The 3-fluorophenyl group would play a significant role in this interaction through van der Waals forces, hydrophobic interactions, and potentially halogen bonds.

Following docking, molecular dynamics simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamic nature of the interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While specific ligand-protein interaction simulations for this compound are not detailed in the available literature, studies on similar pyrrole derivatives have demonstrated the utility of this approach. For example, docking studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives with LSD1 have identified crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site.

The table below illustrates the kind of data that can be obtained from ligand-protein interaction simulations, using hypothetical interactions for this compound with a generic kinase active site.

| Interacting Residue | Interaction Type | Distance (Å) |

| Cys80 | Covalent Bond (Michael Addition) | 1.85 |

| Leu25 | Hydrophobic (Alkyl-Aryl) | 3.60 |

| Val33 | Hydrophobic (van der Waals) | 3.90 |

| Phe145 | π-π Stacking | 4.50 |

| Gln78 | Hydrogen Bond (with Carbonyl O) | 2.95 |

| Asn120 | Halogen Bond (with Fluoro group) | 3.10 |

This table is a hypothetical representation of potential interactions and does not reflect experimentally verified data for this compound.

These simulations are instrumental in rational drug design, providing a structural basis for the observed biological activity and guiding the optimization of lead compounds to improve their potency and selectivity.

Advanced Research Applications and Methodologies

Applications in Chemical Biology Probes and Tools

The development of chemical probes is essential for monitoring protein function and activity directly in complex biological systems. mdpi.com Activity-based probes (ABPs) are a class of such tools designed to covalently bind to the active form of specific enzymes, enabling their identification and characterization. frontiersin.org The 1H-pyrrole-2,5-dione moiety is a cornerstone in the design of these probes due to its efficient and highly selective reaction with cysteine thiols.

Derivatives of 1H-pyrrole-2,5-dione are frequently incorporated into more complex molecular architectures to create sophisticated research tools. For instance, maleimide-containing reagents are designed for the specific labeling of peptides and proteins. nih.gov These reagents can carry reporter tags such as fluorophores, biotin, or radioisotopes to enable detection and visualization. A notable example is the development of a fluorine-18 (B77423) radiolabeled fluoropyridine-based maleimide (B117702), 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione, for positron-emission tomography (PET) imaging. nih.gov This probe allows for the non-invasive tracking of proteins and peptides in vivo. nih.gov

Given that 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione features the same reactive maleimide core, it is well-suited for similar applications. It can function as a covalent probe to:

Identify proteins with hyper-reactive cysteine residues.

Serve as a warhead in the design of targeted ABPs for specific enzyme families, such as certain proteases or kinases. mdpi.com

Act as a foundational molecule for creating libraries of probes with diverse functionalities by attaching different reporter groups. frontiersin.org

The table below summarizes the components of such chemical biology probes based on the maleimide scaffold.

| Probe Component | Function | Example from Analogs |

| Warhead | Covalently binds to the target protein. | The 1H-pyrrole-2,5-dione ring reacts with cysteine thiols. nih.govmdpi.com |

| Linker | Connects the warhead to the reporter tag. | A propyl group is used in some radiolabeled probes. nih.gov |

| Reporter Tag | Enables detection and quantification. | Radioisotopes (e.g., ¹⁸F), fluorophores (e.g., Cy5), or affinity tags (e.g., biotin). mdpi.comnih.gov |

| Specificity Group | Directs the probe to a specific protein target. | Peptide sequences or small molecules that bind non-covalently to the target. frontiersin.orgnih.gov |

Development of Conjugates and Adducts for Mechanistic Exploration

The formation of covalent adducts between small molecules and proteins is a key mechanism of action for many drugs and a central focus of toxicological studies. nih.govnih.gov The maleimide group of this compound readily undergoes a Michael addition reaction with biological nucleophiles, primarily the sulfhydryl groups of cysteine residues, to form stable thioether adducts. nih.govmdpi.com This predictable reactivity is harnessed to create specific protein conjugates for mechanistic studies.

The study of pyrrole-protein adducts is crucial for understanding the biological effects of certain classes of compounds. For example, hepatotoxic pyrrolizidine (B1209537) alkaloids are metabolized in the liver to reactive pyrrolic species that form adducts with cellular proteins and DNA, leading to cytotoxicity. nih.govnih.gov While the context is different, the underlying chemistry of pyrrole-mediated protein alkylation is a shared principle. nih.gov

In a more controlled research setting, N-substituted maleimides are intentionally conjugated to proteins and peptides to explore biological pathways. This process involves the selective formation of a covalent bond at a specific site, often a cysteine residue introduced via site-directed mutagenesis. nih.gov These conjugates are invaluable for:

Mapping Binding Sites: Identifying the specific amino acid residues that a compound interacts with.

Studying Protein Dynamics: Attaching spectroscopic probes to monitor conformational changes.

Creating Biotherapeutics: Forming stable linkages in antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells.

The reaction between a maleimide and a protein thiol is highly efficient and can be performed under mild, biocompatible conditions (e.g., neutral pH, room temperature), preserving the protein's native structure and function. nih.gov

| Adduct/Conjugate Type | Reactants | Bond Formed | Research Application |

| Protein-Maleimide Adduct | Protein (with Cysteine) + this compound | Thioether | Identifying targets of covalent ligands, mechanistic toxicology. nih.govnih.gov |

| Peptide-Maleimide Conjugate | Peptide (with Cysteine) + Maleimide-linked reporter | Thioether | Creating labeled peptides for binding assays and imaging. nih.gov |

| Antibody-Drug Conjugate (ADC) | Antibody (with engineered Cysteine) + Maleimide-linked drug | Thioether | Targeted drug delivery in cancer therapy. |

Integration with High-Throughput Screening for Mechanistic Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. Integrating covalent modifiers like this compound into HTS campaigns offers a powerful strategy for mechanistic discovery and ligand identification. The irreversible nature of the interaction can provide a robust signal in screening assays.

While specific HTS data for this compound is not prominently documented, the screening of related pyrrole (B145914) derivatives has successfully identified potent inhibitors of various biological processes. nih.govnih.gov For example, libraries of 3-aroyl-1-arylpyrrole derivatives were screened to discover potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Similarly, other 1H-pyrrole-2,5-dione derivatives have been identified as cholesterol absorption inhibitors through screening efforts. nih.gov

A modern HTS approach for mechanistic discovery using a covalent compound like this compound could involve the following workflow:

Target Identification: A large set of purified proteins or complex cell lysates is incubated with the compound.

Adduct Detection: Mass spectrometry-based proteomics is used to identify which proteins have been covalently modified by the compound. The mass of the adducted protein will increase by the molecular weight of the compound.

Hit Validation: The identified "hits" (modified proteins) are validated in lower-throughput functional assays to confirm that the covalent modification leads to a change in protein activity.

Mechanism of Action Studies: Further biochemical and structural studies are performed to understand precisely how the compound alters the protein's function.

This "chemoproteomics" approach can uncover novel drug targets and mechanisms of action that might be missed by traditional screening methods that focus on reversible inhibitors.

| HTS Integration Step | Methodology | Objective |

| Screening | Incubation of this compound with a protein library or cell lysate. | Identify all potential protein targets that react with the compound. |

| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Pinpoint specific proteins and peptides that have formed a covalent adduct. |

| Validation | In vitro enzyme activity assays, cell-based functional assays. | Confirm that the covalent binding results in a functional consequence (e.g., inhibition or activation). nih.govnih.gov |

| Elucidation | X-ray crystallography, Cryo-EM, NMR spectroscopy. | Determine the precise binding site and the structural basis for the compound's activity. |

Challenges and Future Directions in Research on 1 3 Fluorophenyl 1h Pyrrole 2,5 Dione

Addressing Selectivity in Biological Interactions

A primary application of maleimides like 1-(3-Fluorophenyl)-1H-pyrrole-2,5-dione is the covalent modification of biomolecules, particularly through the thio-Michael addition to cysteine residues in proteins. researchgate.net This reaction is central to the development of antibody-drug conjugates (ADCs) and other targeted therapies. d-nb.infonih.gov

The principal challenge in this area is the potential reversibility of the maleimide-thiol linkage. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can cause exchange reactions with other available thiols in the biological environment, such as glutathione, resulting in a loss of targeting specificity and potential off-target effects. d-nb.infonih.gov

Future research must focus on strategies to enhance the stability and selectivity of these conjugates. Key directions include:

Structural Modification: Systematically altering the electronic properties of the N-aryl substituent can modulate the reactivity of the maleimide (B117702) double bond. The electron-withdrawing nature of the fluorine atom in this compound is an example of such a modification. Further studies are needed to understand how substituents on the phenyl ring influence reaction kinetics and the stability of the resulting thioether bond. mdpi.com

Innovative Conjugation Chemistry: Developing methods that lead to more stable final products is crucial. One promising approach involves inducing a transcyclization reaction after the initial Michael addition to form a more stable six-membered ring, effectively "locking" the conjugate and preventing the retro-Michael reaction. d-nb.inforesearchgate.net